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Compound of Interest

Compound Name: 2-Methylquinoline-4-carbaldehyde

CAS No.: 6760-22-1

Cat. No.: B1601647

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Methylquinoline-4-carbaldehyde is a heterocyclic aromatic compound belonging to the

quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the

core of numerous natural products and synthetic drugs with a wide array of biological activities,

including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a

comprehensive overview of 2-Methylquinoline-4-carbaldehyde, detailing its chemical

identifiers, physicochemical properties, plausible synthetic routes, expected spectral

characteristics, and potential applications in research and drug development. As a Senior

Application Scientist, this document aims to equip researchers with the foundational knowledge

required to effectively utilize this compound in their scientific endeavors.

Core Identifiers and Physicochemical Properties
Precise identification and understanding the fundamental properties of a compound are critical

for any research application. The key identifiers and physicochemical properties for 2-
Methylquinoline-4-carbaldehyde are summarized below. It is important to note that while
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some properties are experimentally determined for related compounds, specific experimental

data for 2-Methylquinoline-4-carbaldehyde, such as melting and boiling points, are not

readily available in the current literature.

Identifier Value Source

CAS Number 6760-22-1

IUPAC Name
2-methylquinoline-4-

carbaldehyde
[2]

Molecular Formula C₁₁H₉NO

Molecular Weight 171.20 g/mol

Canonical SMILES
CC1=NC2=CC=CC=C2C(=C1)

C=O
[2]

Appearance
Predicted to be a solid at room

temperature.
N/A

Melting Point Not available. N/A

Boiling Point Not available. N/A

Solubility

Predicted to be soluble in

organic solvents like DMSO

and DMF.

N/A

Synthesis and Mechanistic Insights
While a specific, detailed experimental protocol for the synthesis of 2-Methylquinoline-4-
carbaldehyde is not extensively documented, a plausible and efficient synthetic strategy can

be devised based on well-established named reactions in organic chemistry. The Vilsmeier-

Haack reaction is a powerful method for the formylation of electron-rich aromatic and

heteroaromatic compounds and represents a logical approach to introduce the carbaldehyde

group at the 4-position of the 2-methylquinoline scaffold.

Postulated Synthetic Workflow: Vilsmeier-Haack
Reaction
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The synthesis would likely commence with 2-methylquinoline as the starting material. The

Vilsmeier reagent, generated in situ from a mixture of phosphorus oxychloride (POCl₃) and a

tertiary amide such as N,N-dimethylformamide (DMF), would then be used to effect the

formylation.

Reaction Scheme:

2-Methylquinoline Vilsmeier Reagent
(in situ)

POCl3, DMF
2-Methylquinoline-4-carbaldehyde

Click to download full resolution via product page

A postulated synthetic workflow for 2-Methylquinoline-4-carbaldehyde.

Step-by-Step Experimental Protocol (Hypothetical):

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a

magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g.,

nitrogen or argon), place anhydrous N,N-dimethylformamide (DMF).

Formation of Vilsmeier Reagent: Cool the flask in an ice bath and add phosphorus

oxychloride (POCl₃) dropwise via the dropping funnel with vigorous stirring. The formation of

the electrophilic Vilsmeier reagent is an exothermic process.

Addition of Substrate: After the addition of POCl₃ is complete, add 2-methylquinoline to the

reaction mixture.

Reaction: Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor

the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice to hydrolyze

the intermediate and precipitate the product.

Purification: The crude product can be collected by filtration, washed with water, and purified

by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) or by column

chromatography on silica gel.
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Causality Behind Experimental Choices:

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the

highly reactive Vilsmeier reagent and other intermediates with atmospheric moisture.

Controlled Addition of POCl₃: The dropwise addition of POCl₃ at low temperature is

necessary to control the exothermic reaction and prevent side reactions.

Reaction Monitoring: TLC is a vital tool to determine the optimal reaction time and ensure the

complete consumption of the starting material.

Spectroscopic Characterization
The structural elucidation of 2-Methylquinoline-4-carbaldehyde would be confirmed through a

combination of spectroscopic techniques. While experimental spectra are not readily available,

the expected spectral data can be predicted based on the known chemical shifts and

fragmentation patterns of related quinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons

(around 2.5-2.8 ppm), a singlet for the aldehyde proton (downfield, around 10.0-10.5 ppm),

and a series of multiplets in the aromatic region (7.5-8.5 ppm) corresponding to the protons

on the quinoline ring.

¹³C NMR: The carbon NMR spectrum would exhibit a signal for the methyl carbon (around

20-25 ppm), a downfield signal for the aldehyde carbonyl carbon (around 190-195 ppm), and

a set of signals in the aromatic region (120-160 ppm) for the carbons of the quinoline ring.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by strong absorption bands corresponding to the key

functional groups:

C=O stretch (aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.
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C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

Electron Ionization (EI-MS): The mass spectrum would show a prominent molecular ion peak

(M⁺) at m/z = 171. Key fragmentation patterns would likely involve the loss of the formyl

group (-CHO) resulting in a fragment at m/z = 142, and further fragmentation of the quinoline

ring.

Applications in Drug Discovery and Research
The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting

a broad spectrum of biological activities.[1] 2-Methylquinoline-4-carbaldehyde serves as a

versatile building block for the synthesis of more complex molecules with potential therapeutic

applications.

Potential Therapeutic Areas:

Anticancer Agents: Quinoline derivatives have been extensively investigated for their

antitumor properties.[3] The aldehyde functionality of 2-Methylquinoline-4-carbaldehyde
allows for its use in the synthesis of Schiff bases, chalcones, and other heterocyclic systems

that may exhibit cytotoxic activity against various cancer cell lines.

Antimalarial Drugs: The quinoline core is famously present in antimalarial drugs like

chloroquine and quinine.[4] This compound could be a starting point for the development of

new antimalarial agents.

Antimicrobial Agents: The structural motif of quinoline is found in many compounds with

antibacterial and antifungal activities.[1]

Workflow for Biological Screening:
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Compound Synthesis & Characterization

In Vitro Screening

Lead Optimization

2-Methylquinoline-4-carbaldehyde
(Starting Material)

Synthesis of Derivatives
(e.g., Schiff bases, chalcones)

Structural Confirmation
(NMR, MS, IR)

Anticancer Assays
(e.g., MTT, Apoptosis)

Antimicrobial Assays
(e.g., MIC, MBC)

Antimalarial Assays
(e.g., SYBR Green I)

Structure-Activity Relationship (SAR) Studies

ADMET Profiling

In Vivo Efficacy Studies

Click to download full resolution via product page

A generalized workflow for the biological evaluation of 2-Methylquinoline-4-carbaldehyde
derivatives.
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Safety and Handling
Based on the safety data for related quinoline aldehydes, 2-Methylquinoline-4-carbaldehyde
should be handled with care in a laboratory setting.[5]

Hazards: It is predicted to cause skin irritation and serious eye irritation.

Precautions:

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust

or vapors.

Avoid contact with skin, eyes, and clothing.

In case of contact, immediately flush the affected area with plenty of water.

Store in a tightly closed container in a cool, dry place away from incompatible materials

such as strong oxidizing agents.

Conclusion
2-Methylquinoline-4-carbaldehyde is a valuable heterocyclic building block with significant

potential for applications in medicinal chemistry and drug discovery. While specific

experimental data for some of its physicochemical properties are currently limited, this guide

provides a robust foundation based on established chemical principles and data from

analogous structures. The postulated synthetic route via the Vilsmeier-Haack reaction offers a

practical approach for its preparation. The versatile aldehyde functionality opens avenues for

the synthesis of a diverse library of quinoline derivatives for biological screening. As with any

chemical compound, proper safety precautions must be observed during its handling and use.

This technical guide serves as a critical resource for researchers looking to explore the

potential of 2-Methylquinoline-4-carbaldehyde in their scientific pursuits.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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